Home > Products > Screening Compounds P99646 > 3-(Aminomethyl)pyrazin-2-ol
3-(Aminomethyl)pyrazin-2-ol -

3-(Aminomethyl)pyrazin-2-ol

Catalog Number: EVT-13365495
CAS Number:
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-(Aminomethyl)pyrazin-2-ol belongs to the class of pyrazine derivatives, which are known for their diverse biological activities. Pyrazines are typically formed from amino acids and sugars through chemical reactions such as the Maillard reaction, which occurs during cooking and food processing. The compound can be synthesized through various methods, including chemical and enzymatic routes, highlighting its versatility in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Aminomethyl)pyrazin-2-ol can be achieved through several methods:

  1. Chemoenzymatic Synthesis: This method involves using enzymes to catalyze reactions that produce pyrazine derivatives from amino acids. For example, L-Threonine can be converted into intermediates that subsequently yield pyrazines through a series of enzymatic transformations involving aminoacetone and acetaldehyde .
  2. Chemical Synthesis: Traditional synthetic routes may involve the condensation of appropriate precursors followed by reduction or substitution reactions. For instance, starting from 3-aminopyrazine-2-carboxylic acid, one might employ Fischer esterification followed by aminolysis to produce desired amides or alcohols .
  3. Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate the formation of amides from carboxylic acids .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(Aminomethyl)pyrazin-2-ol can be represented as follows:

  • Molecular Formula: C6_6H8_8N4_4O
  • Molecular Weight: Approximately 168.16 g/mol

The compound features a pyrazine ring with an amino group and a hydroxymethyl group attached at specific positions, contributing to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

3-(Aminomethyl)pyrazin-2-ol participates in various chemical reactions due to the presence of functional groups:

  1. Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, making it a suitable intermediate for synthesizing more complex molecules.
  2. Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, which may further participate in condensation reactions.
  3. Formation of Chelates: The compound can form chelates with metal ions, enhancing its potential applications in coordination chemistry .
Mechanism of Action

Process and Data

The mechanism of action for 3-(Aminomethyl)pyrazin-2-ol primarily involves its interaction with biological targets, such as enzymes or receptors. The amino group allows for hydrogen bonding and electrostatic interactions with active sites on proteins, potentially influencing enzymatic activity or receptor binding.

Research indicates that derivatives of pyrazines exhibit antimicrobial properties, suggesting that 3-(Aminomethyl)pyrazin-2-ol may also possess similar activities through mechanisms involving inhibition of bacterial growth or interference with metabolic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical State: Typically exists as a solid at room temperature.
  2. Solubility: Soluble in polar solvents such as water and alcohols due to the presence of hydroxyl and amino groups.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for small organic compounds.

Relevant Data or Analyses

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, providing insights into its structural features and functional groups.

Applications

Scientific Uses

3-(Aminomethyl)pyrazin-2-ol has several potential applications in scientific research:

  1. Pharmaceutical Development: As a building block for synthesizing bioactive compounds, it may contribute to the development of new drugs with antimicrobial or anticancer properties.
  2. Coordination Chemistry: Its ability to form chelates makes it useful in creating metal complexes for various applications in catalysis or materials science.
  3. Biological Studies: Research into its biological activity could lead to new insights into the mechanisms of action for pyrazine derivatives in medicinal chemistry.
Introduction to Heterocyclic Systems Featuring Pyrazine Scaffolds

Pyrazine, a six-membered diazine heterocycle with nitrogen atoms at the 1,4-positions, represents a privileged scaffold in medicinal chemistry due to its electron-deficient nature, hydrogen-bonding capability, and metabolic stability. This heterocyclic system exhibits a dipole moment of zero and a resonance energy of 24.3 kcal/mol, contributing to its remarkable stability and aromatic character [2] [6]. The electron density distribution across the pyrazine ring, with increased density at nitrogen atoms and decreased density at carbon atoms, facilitates diverse binding interactions with biological targets [6]. Clinically significant pyrazine derivatives span multiple therapeutic areas, including the antitubercular drug pyrazinamide, the antiviral favipiravir, and the anticancer agent bortezomib [2]. These molecules demonstrate pyrazine's versatility as a pharmacophore capable of yielding drugs with varied mechanisms of action. The structural evolution of pyrazine derivatives has progressed from simple substituted analogs to complex hybrid molecules that leverage the pyrazine core as a structural platform for rational drug design, particularly against infectious diseases and cancer targets [6] [8].

Historical Evolution of Pyrazine Derivatives in Medicinal Chemistry

The medicinal application of pyrazine derivatives began in earnest with the introduction of pyrazinamide in the 1950s as a first-line antitubercular agent. Its mechanism involves conversion to pyrazinoic acid by bacterial pyrazinamidase, which disrupts membrane energy metabolism in Mycobacterium tuberculosis [2] [6]. This discovery validated pyrazine as a viable scaffold for antimicrobial development and stimulated exploration of structurally modified analogs. The 1980s–1990s witnessed the emergence of acipimox (a hypolipidemic agent) and oltipraz (an antischistosomal agent), demonstrating pyrazine's therapeutic versatility beyond infectious diseases [6]. The 2000s marked a significant expansion with kinase inhibitors incorporating pyrazine motifs, exemplified by bortezomib (a proteasome inhibitor) and erlotinib derivatives targeting EGFR [2] [6]. Recent advances include the repurposing of favipiravir (originally developed for influenza) for COVID-19 treatment, highlighting pyrazine's relevance in pandemic response [2] [6].

Table 1: Clinically Significant Pyrazine-Based Pharmaceuticals

Drug NameTherapeutic CategoryBiological Target/ActivityApproval Era
PyrazinamideAntitubercularDisrupts mycobacterial membrane transport1950s
AcipimoxHypolipidemicInhibits adipocyte lipolysis1980s
OltiprazAntischistosomal/AnticancerInduces glutathione S-transferase1990s
BortezomibAnticancer (myeloma)Proteasome inhibitor2003
FavipiravirAntiviral (RNA viruses)RNA-dependent RNA polymerase inhibitor2014 (Japan)
ErdafitinibAnticancer (bladder)FGFR kinase inhibitor2019

The structural evolution of pyrazine drugs reveals progressive complexity: early derivatives featured simple carboxamide or methyl substitutions, while modern compounds incorporate pyrazine as a hinge-binding moiety in kinase inhibitors or as a core in hybrid molecules [6]. Fragment-based drug design approaches have exploited pyrazine's capacity for fragment-growing and scaffold morphing, as demonstrated in the optimization of CHK1 inhibitors where pyrazine rings served as vectors for accessing hydrophobic pockets and water networks within the ATP-binding site [7]. The integration of pyrazine with natural product pharmacophores (e.g., cinnamic acid-ligustrazine hybrids) has yielded compounds with enhanced neuroprotective and antiplatelet aggregation activities compared to parent molecules [6]. This historical trajectory underscores pyrazine's adaptability to multiple drug design strategies, from empirical substitutions to structure-based rational design.

Role of Aminomethyl Substitutions in Bioactive Pyrazine Analog Design

The introduction of aminomethyl (-CH₂NH₂) groups to pyrazine scaffolds represents a strategic approach to enhance target engagement and physicochemical properties. This substitution imparts basicity and hydrogen-bonding capacity while maintaining metabolic stability. 3-(Aminomethyl)pyrazin-2-ol (C₅H₇N₃O, MW 125.13) exemplifies this approach, with the aminomethyl group at position 3 and a hydroxyl group at position 2 creating a potential bidentate hydrogen-bonding motif [3] [5]. This compound exists in equilibrium with its tautomeric form (3-(aminomethyl)-1H-pyrazin-2-one), as evidenced by crystallographic data showing solid-state stabilization of the lactam form [5]. The aminomethyl group enables salt formation (e.g., hydrochloride salts for improved solubility) and serves as a synthetic handle for further derivatization into amides, ureas, or Schiff bases [4] [8].

Table 2: Structural and Physicochemical Properties of Key Aminomethylpyrazine Analogs

Compound NameMolecular FormulaMolecular WeightKey SubstitutionsStorage Requirements
3-(Aminomethyl)pyridin-2-olC₆H₈N₂O124.14Pyridine core, 2-ol, 3-CH₂NH₂2–8°C, inert atmosphere, dark
5-(Aminomethyl)pyrazin-2-olC₅H₇N₃O125.13Pyrazine core, 2-ol, 5-CH₂NH₂Not specified
3-(Aminomethyl)pyrazin-2-olC₅H₇N₃O125.13Pyrazine core, 2-ol, 3-CH₂NH₂-20°C (hydrochloride salt)
3-(Arylmethyl)aminopyridin-2-onesVariable250–4003-(Benzylamino), 2-oneRoom temperature

Structure-activity relationship (SAR) studies reveal that the position of aminomethyl substitution critically influences biological activity. 3-(Aminomethyl)pyridin-2-ol (MW 124.14) demonstrates distinct pharmacological profiles compared to its pyrazine isomers due to differences in electronic distribution and hydrogen-bond acceptor capacity [1]. In RhoA GTPase inhibitors, cinnamic acid-pyrazine hybrids with aminomethyl linkers exhibited IC₅₀ values of 1.51–3.28 μM, significantly surpassing non-aminomethylated analogs [6]. The protonatable nitrogen in aminomethyl groups enhances interactions with aspartate or glutamate residues in enzymatic binding sites, as observed in CHK1 inhibitors where morpholine-containing aminomethyl groups accessed ribose pockets [7]. In neuroprotective agents, ligustrazine-cinnamic acid derivatives featuring aminomethyl spacers showed EC₅₀ values of 3.68–5.44 μM in PC12 cell models by upregulating Bcl-2/Bax ratios and inhibiting caspase activation [6]. The aminomethyl moiety also facilitates brain penetration in CNS-targeted agents, as demonstrated by pyrazine derivatives protecting SH-SY5Y neuronal cells at EC₅₀ values of 3.62–3.74 μM [6].

Current Gaps in Understanding Pyrazine-Oxazole Hybrid Pharmacophores

Despite significant advances in pyrazine hybrid therapeutics, the specific pharmacology of pyrazine-oxazole hybrids remains underexplored compared to other heterocyclic combinations. While extensive data exist for pyrazine-triazole hybrids (e.g., antitubercular compounds T1-T18 with MIC ≤21.25 μM against M. tuberculosis H37Rv) [8] and pyrazine-pyridine conjugates [4], the structure-activity relationships for oxazole-integrated pyrazines lack systematic investigation. This gap is particularly evident in three areas:

  • Synthetic Methodology Limitations: Current routes to pyrazine-oxazole hybrids rely on non-optimized linear syntheses with poor atom economy, unlike the efficient click-chemistry approaches (e.g., CuAAC) established for pyrazine-triazole hybrids [8] [10]. No dedicated methods for constructing oxazole rings directly onto aminomethylpyrazine scaffolds (e.g., 3-(aminomethyl)pyrazin-2-ol) have been reported, limiting access to diverse analogs for SAR exploration.

  • Target Identification Uncertainties: While pyrazine-oxazole motifs appear in patented kinase inhibitors, their specific target engagement profiles remain proprietary or underexplored in public literature. The potential of oxazole's oxygens to form water-bridged hydrogen bonds with residues like Asn59 in CHK1 (a key interaction for potency) remains hypothetical without crystallographic validation [7]. Comparative studies with triazole-containing analogs suggest oxazoles may alter selectivity profiles due to differences in dipole moments (oxazole: 1.5 D; 1,2,3-triazole: 1.8 D), but experimental confirmation is lacking.

  • Pharmacokinetic Prediction Deficits: Computational models trained on existing heterocyclic hybrids poorly predict the absorption and distribution of pyrazine-oxazole compounds. The lower basicity of oxazoles versus aminomethylpyrazines may reduce tissue penetration, as suggested by log P discrepancies in cinnamic acid hybrids (Δlog P = +0.4–0.8 for oxazole vs. triazole conjugates) [6] [8]. However, experimental verification of these predictions is absent.

Bridging these gaps requires integrated synthetic and screening approaches: 1) Developing regioselective cyclization methods to fuse oxazoles onto C3/C5 positions of pyrazin-2-ols; 2) Applying chemical proteomics to map target landscapes of lead pyrazine-oxazole hybrids; 3) Utilizing microfluidics-based assays to quantify blood-brain barrier permeability of designed hybrids. Prioritizing these areas would accelerate the exploitation of pyrazine-oxazole pharmacophores in neglected therapeutic domains like neuroinflammation and intracellular pathogens.

Table 3: Research Priorities for Pyrazine-Oxazole Hybrid Development

Research GapCurrent LimitationRecommended ApproachExpected Impact
Synthetic AccessibilityMulti-step routes, low yields for oxazole fusionDevelopment of one-pot oxidative cyclizationsRapid generation of >50 analogs for screening
Target Engagement MechanismsInferred from docking without experimental validationChemical proteomics with biotinylated probesIdentification of offtargets & toxicity risks
ADMET ProfilingOver-reliance on computational predictionsMicrofluidics-based BBB & hepatocyte assaysAccurate PK/PD model development
Bioactivity DatabasesNo dedicated repositories for hybrid compoundsCurated public database with structural tagsSAR analysis across multiple targets

The untapped potential of pyrazine-oxazole hybrids is underscored by promising results from related heterocyclic systems. Triazole-pyrazine hybrids demonstrate potent antitubercular activity (MIC 1.6–21.25 μM) with minimal cytotoxicity (IC₅₀ >375 μM in Vero cells) [8], suggesting oxazole analogs could achieve similar therapeutic indices. Computational studies indicate that oxazole incorporation may enhance DprE1 inhibition (a validated tuberculosis target) through complementary hydrogen bonding to Lys418, though experimental confirmation is pending [8]. Resolving these knowledge gaps would position pyrazine-oxazole pharmacophores as next-generation templates for combating drug-resistant infections and undruggable kinases.

Properties

Product Name

3-(Aminomethyl)pyrazin-2-ol

IUPAC Name

3-(aminomethyl)-1H-pyrazin-2-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3,6H2,(H,8,9)

InChI Key

RXSOHHVGRICWCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.